Cas no 2091104-93-5 (2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one)

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one is a specialized organic compound featuring a chloroacetyl group attached to a substituted indoline scaffold. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The presence of the methoxymethyl group enhances solubility and reactivity, facilitating further functionalization. Its chloroacetyl moiety is amenable to nucleophilic substitution, enabling its use in the synthesis of heterocycles or as a building block for more complex architectures. The compound's well-defined reactivity profile and stability under standard conditions make it suitable for controlled reactions in medicinal chemistry and materials science applications.
2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one structure
2091104-93-5 structure
Product Name:2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one
CAS No:2091104-93-5
MF:C12H14ClNO2
MW:239.698062419891
CID:5722009
PubChem ID:121204180
Update Time:2025-05-20

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • AKOS026712469
    • starbld0021189
    • 2091104-93-5
    • 2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanone
    • F1907-8126
    • 2-chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one
    • Ethanone, 2-chloro-1-[2,3-dihydro-4-(methoxymethyl)-1H-indol-1-yl]-
    • 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one
    • Inchi: 1S/C12H14ClNO2/c1-16-8-9-3-2-4-11-10(9)5-6-14(11)12(15)7-13/h2-4H,5-8H2,1H3
    • InChI Key: OXZMFJZZCHLWJB-UHFFFAOYSA-N
    • SMILES: ClCC(N1C2C=CC=C(COC)C=2CC1)=O

Computed Properties

  • Exact Mass: 239.0713064g/mol
  • Monoisotopic Mass: 239.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.252±0.06 g/cm3(Predicted)
  • Boiling Point: 421.7±45.0 °C(Predicted)
  • pka: 0.69±0.20(Predicted)

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one Pricemore >>

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Additional information on 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one: A Comprehensive Overview

The compound 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one (CAS No. 2091104-93-5) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a chlorinated ethanone group with a substituted indoline moiety. The indoline core, a heterocyclic compound, serves as a versatile scaffold for various functional groups, making it an attractive target for chemical modifications and drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one through multi-component reactions and catalytic processes. These methods not only enhance the yield but also minimize the environmental footprint, aligning with the growing demand for sustainable chemical practices. The chlorine atom in the molecule plays a crucial role in modulating its electronic properties, which is essential for its reactivity in various chemical transformations.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have demonstrated that 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one can be readily converted into complex heterocycles with intricate architectures. These derivatives exhibit remarkable biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its role in the development of novel kinase inhibitors, which are critical for targeted cancer therapies.

The methoxymethyl substituent on the indoline ring introduces additional functional diversity to the molecule. This group enhances solubility and bioavailability, making it an ideal candidate for drug delivery systems. Furthermore, the presence of both chlorine and methoxymethyl groups allows for fine-tuning of pharmacokinetic profiles, which is vital for optimizing therapeutic efficacy.

From a materials science perspective, 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one has shown potential as a building block for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its ability to coordinate with metal ions makes it suitable for applications in gas storage, catalysis, and sensing technologies. Recent studies have explored its use in constructing MOFs with high surface areas and tunable pore sizes, which are highly sought after in industrial catalysis.

In terms of spectroscopic analysis, this compound exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated system. The presence of electron-withdrawing groups like chlorine further influences its electronic transitions, making it a valuable tool in optoelectronic applications. Additionally, NMR spectroscopy has been instrumental in elucidating its molecular structure and confirming the regiochemistry of substituents.

The synthesis of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one typically involves a two-step process: first, the preparation of the indoline derivative through cyclization reactions; second, the introduction of the chlorinated ethanone group via nucleophilic substitution or coupling reactions. The choice of reagents and reaction conditions significantly impacts the overall efficiency and scalability of the synthesis.

Looking ahead, ongoing research is focused on expanding the versatility of this compound by exploring novel substitution patterns and hybridization strategies. For example, incorporating additional functional groups such as fluorine or sulfur atoms could further enhance its chemical reactivity and biological activity. Moreover, computational chemistry tools are being employed to predict its interactions with biological targets at an atomic level, paving the way for rational drug design.

In conclusion, 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)ethan-1-one (CAS No. 2091104-93-) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application development, positions it as a key player in future innovations within pharmaceuticals and materials science.

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